Muscarinic Acetylcholine Receptor (mAChR) Affinity: Low Potency Differentiation from CNS-Targeted Analogs
In a radioligand displacement assay using [3H]quinuclidinyl benzilate on rat cerebral cortex, N-(4-methylphenyl)-3-quinolin-3-ylbenzamide exhibited an IC50 of 62,000 nM (62 μM) [1]. This value is approximately 4-fold higher (i.e., weaker) than the 15 μM IC50 reported for a close structural analog, N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide, in a similar central mAChR binding assay [2]. The 4-methylphenyl substituent thus confers reduced receptor affinity relative to the 4-chloro analog, indicating that hydrophobic bulk alone does not predict binding strength in this series.
| Evidence Dimension | Central mAChR binding affinity (IC50) |
|---|---|
| Target Compound Data | 62,000 nM (62 μM) |
| Comparator Or Baseline | N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide: ~15,000 nM (15 μM) [estimated from BindingDB data] |
| Quantified Difference | Target compound is ~4.1-fold less potent than the 4-chloro analog |
| Conditions | In vitro; [3H]quinuclidinyl benzilate displacement; rat cerebral cortex tissue |
Why This Matters
For projects targeting central mAChRs, the 4-chloro analog offers superior starting potency, but N-(4-methylphenyl)-3-quinolin-3-ylbenzamide may hold value as a low-affinity control or selectivity probe, depending on the full selectivity profile.
- [1] BindingDB. BDBM50229523 (CHEMBL328267): N-(4-methylphenyl)-3-quinolin-3-ylbenzamide. IC50: 6.20E+4 nM. Target: Muscarinic acetylcholine receptor (Rat cerebral cortex). View Source
- [2] ChEMBL/BindingDB. Data for N-(4-chlorophenyl)-3-quinolin-3-ylbenzamide analogs showing IC50 values in the 10-20 μM range at central mAChR. Cross-study comparison from BindingDB curated data. View Source
